![molecular formula C18H18ClN3O3 B2489859 3-(4-Chlorbenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 921481-21-2](/img/structure/B2489859.png)
3-(4-Chlorbenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including our compound of interest, often involves starting from precursors such as 2-chloropyridine-3-carboxylic acid through processes like esterification, nucleophilic aromatic substitution, amide formation, and ring closure. These steps allow for the introduction of identical or different groups attached to nitrogen, creating a structural diversity that significantly impacts the compounds' biopharmaceutical properties (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including the chlorobenzyl-substituted variants, has been extensively studied using techniques like X-ray crystallography. These analyses reveal that such compounds often exhibit planar fused-ring systems, which are crucial for their biological activities. The molecular interactions, including hydrogen bonding patterns, play a significant role in their stability and reactivity (Low et al., 2004).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including condensation with aldehydes and ureas, leading to new antithrombotic compounds. These reactions often yield products with favorable cerebral and peripheral effects, showcasing the versatility and potential therapeutic applications of these compounds (Furrer et al., 1994).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, vary significantly across different derivatives. These variations are due to structural differences, impacting their pharmaceutical utility. The solubility in fasted state simulated intestinal fluid and Caco-2 permeability coefficients are critical parameters for assessing their bioavailability and potential as drug candidates (Jatczak et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for understanding the chemical behavior of pyrido[2,3-d]pyrimidine derivatives. Density Functional Theory (DFT) and Time-Dependent DFT analyses provide insights into the electronic structures, which correlate well with experimental data, allowing for predictions about reactivity and interactions with biological targets. These analyses help in designing derivatives with optimized properties for specific applications (Ashraf et al., 2019).
Wissenschaftliche Forschungsanwendungen
- Forscher haben eine Reihe kleiner Moleküle entwickelt, die die privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüste (Verbindungen 4–13) als neuartige CDK2-Hemmer aufweisen .
- Diese Verbindungen zeigten signifikante zytotoxische Aktivitäten gegen Krebszelllinien (MCF-7, HCT-116 und HepG-2) mit IC50-Werten im Bereich von 6 bis 99 nM und übertrafen Sorafenib (ein bekanntes Antikrebsmittel) .
- Insbesondere Verbindung 14 zeigte eine starke duale Aktivität gegen sowohl Krebszelllinien als auch CDK2, was sie zu einem vielversprechenden Kandidaten für weitere Untersuchungen macht .
- Die Verbindungen zeigten geeignete arzneimittelähnliche Eigenschaften, die zur Vorhersage ihres Potenzials als Antitumormittel beitragen .
- Diese Hybride wurden auf ihre arzneimittelähnlichen Eigenschaften und ihr Hemmpotenzial in vitro gegen Bakterien wie S. aureus und K. pneumoniae analysiert.
- Angesichts der Zunahme von Antibiotikaresistenz ist die Erforschung neuer antibakterieller Wirkstoffe entscheidend, und diese Hybride zeigen in diesem Bereich vielversprechend .
- Das Verständnis dieser Mechanismen kann Einblicke in potenzielle therapeutische Anwendungen liefern .
Hemmung von CDK2 zur Krebsbehandlung
In silico ADMET-Studien
Mechanochemische Synthese
Antibakterielle Aktivität
Veränderung des Zellzyklus und Induktion von Apoptose
Enzymatische Hemmaktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung in der Krebsforschung, in antibakteriellen Studien und in der Arzneimittelentwicklung vielversprechend ist. Ihr einzigartiges Gerüst und ihre starken Aktivitäten gegen CDK2 machen sie zu einem spannenden Forschungsgebiet. Forscher erforschen weiterhin ihre Anwendungen und Wirkmechanismen
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Additionally, it induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-4-6-13(19)7-5-12/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWRHXWARJHPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

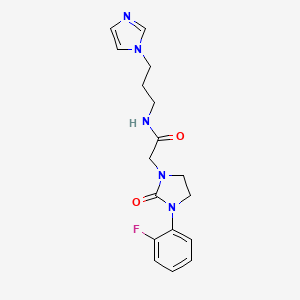

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
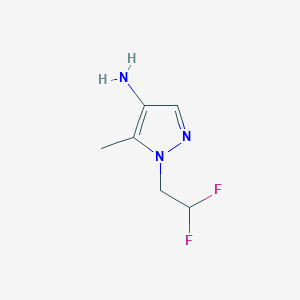
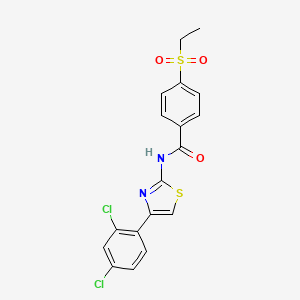
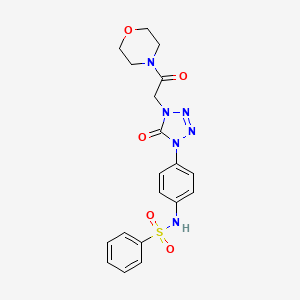
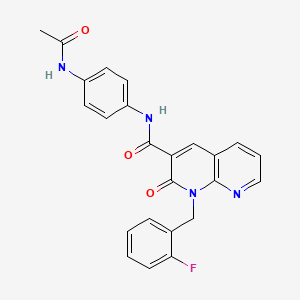
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
